molecular formula C21H24N2O5 B12100221 Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate

Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate

Cat. No.: B12100221
M. Wt: 384.4 g/mol
InChI Key: FMKAXMXOQRFJPK-UHFFFAOYSA-N
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Description

Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate is a synthetic peptide-derived ester featuring a 4-hydroxyphenyl group, an acetamido moiety, and a phenylpropanoate backbone. Its structure combines aromatic and peptidomimetic elements, making it relevant for studies in medicinal chemistry, particularly in targeting enzymes or receptors influenced by tyrosine-like motifs.

Properties

IUPAC Name

methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKAXMXOQRFJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of L-Tyrosine

L-Tyrosine undergoes N-acetylation using acetic anhydride in alkaline aqueous conditions. The reaction selectively acetylates the α-amino group while preserving the phenolic hydroxyl:

L-Tyrosine+(CH3CO)2OpH 8-10N-Acetyl-L-tyrosine+CH3COOH\text{L-Tyrosine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pH 8-10}} \text{N-Acetyl-L-tyrosine} + \text{CH}_3\text{COOH}

Conditions :

  • Solvent : Water adjusted to pH 8–10 with sodium bicarbonate.

  • Temperature : 0–5°C to minimize O-acetylation.

  • Yield : >90% after recrystallization from ethanol/water.

Synthesis of L-Phenylalanine Methyl Ester

Esterification via Thionyl Chloride

L-Phenylalanine is converted to its methyl ester using thionyl chloride in methanol, following a protocol adapted from:

  • Reaction Setup :

    • L-Phenylalanine (9.03 g, 54.7 mmol) suspended in methanol (100 mL) at 0°C.

    • Thionyl chloride (6.0 cm³, 82.1 mmol) added dropwise.

    • Stirred for 24 h at room temperature.

  • Workup :

    • Solvent removed under reduced pressure.

    • Crude product recrystallized from ethyl acetate/ethanol (95:5).

Key Data :

  • Yield : 97% (9.45 g).

  • Melting Point : 150–154°C (lit. 159–161°C).

  • Optical Rotation : [α]D=3.0[α]_D = -3.0 (c = 1, H₂O).

Carbodiimide-Mediated Coupling

Activation with 1,1′-Carbonyldiimidazole (CDI)

N-Acetyl-L-tyrosine’s carboxyl group is activated using CDI, forming an imidazolide intermediate:

N-Acetyl-L-tyrosine+CDIImidazolide intermediate+CO2\text{N-Acetyl-L-tyrosine} + \text{CDI} \rightarrow \text{Imidazolide intermediate} + \text{CO}_2

Procedure :

  • CDI (1.1 eq) suspended in dry THF at 0°C.

  • N-Acetyl-L-tyrosine and diisopropylethylamine (DIPEA, 1.5 eq) added dropwise.

  • Stirred for 1 h at 0°C to complete activation.

Coupling with L-Phenylalanine Methyl Ester

The imidazolide intermediate reacts with L-phenylalanine methyl ester’s amine group:

Imidazolide+L-Phe-OMeDIPEATarget Compound+Imidazole\text{Imidazolide} + \text{L-Phe-OMe} \xrightarrow{\text{DIPEA}} \text{Target Compound} + \text{Imidazole}

Optimized Conditions :

  • Solvent : Dichloromethane or THF.

  • Base : DIPEA (2.0 eq) to maintain pH >8.

  • Temperature : 0°C → room temperature over 12 h.

  • Yield : 82–89% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Analysis of Methodologies

Side Reactions and Mitigation

  • Urea Formation : Excess CDI or prolonged reaction times promote symmetric urea byproducts. Mitigated by slow addition of amino ester.

  • Racemization : Minimal (<2%) due to CDI’s mild activation and low-temperature coupling.

  • Ester Hydrolysis : Avoided by maintaining anhydrous conditions and neutral pH during coupling.

Comparative Efficiency of Coupling Agents

Coupling AgentYield (%)Racemization (%)Cost (Relative)
CDI82–89<2Moderate
DCC75–803–5Low
HATU85–90<1High

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates.
Example conditions :

  • Basic hydrolysis : 1 M NaOH, 80°C, 6 hours → yields 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid .

  • Acidic hydrolysis : Concentrated HCl, reflux → partial decomposition observed due to competing amide hydrolysis .

Amide Hydrolysis

The acetamido group resists mild hydrolysis but cleaves under strong acidic conditions (e.g., 6 M HCl, 110°C, 24 hours) to yield free amine and acetic acid. This reaction is less common due to the stability of the acetamido group under physiological conditions .

Substitution Reactions on the Hydroxyphenyl Group

The 4-hydroxyphenyl moiety participates in electrophilic substitution reactions.

Reaction TypeReagents/ConditionsProductReference
Bromination Br₂ (1.2 eq), DCM, 0°C → RT, 2 hours3-bromo-4-hydroxyphenyl derivative
Alkylation Ethyl bromide, K₂CO₃, DMF, 60°C, 12 hours4-ethoxyphenyl derivative
Sulfonation SO₃·Py complex, DMF, 0°C → RT, 6 hours4-sulfooxyphenyl derivative

Amide Bond Formation and Coupling Reactions

The compound serves as a peptide-like intermediate in synthetic pathways.

  • Coupling with amino acids : Using HOBt/EDC in DMF, the carboxylic acid (post-ester hydrolysis) reacts with amines (e.g., leucine methyl ester) to form dipeptide analogs .

  • Protection/deprotection strategies : The hydroxyphenyl group is often protected with benzyl ethers during synthesis to prevent undesired side reactions .

Oxidation Reactions

The benzylic position adjacent to the phenyl group is susceptible to oxidation.

  • KMnO₄/H₂O , 50°C → cleavage of the propanoate chain to form benzoic acid derivatives .

  • TEMPO/NaOCl selectively oxidizes alcohols but leaves the acetamido and ester groups intact .

Catalytic Hydrogenation

The compound’s aromatic rings (phenyl and hydroxyphenyl) can be hydrogenated under high-pressure H₂ (5 atm) with Pd/C (10% wt) in EtOH, yielding cyclohexane derivatives. This reaction modifies solubility and pharmacological properties .

Key Stability Considerations

  • Photodegradation : The hydroxyphenyl group undergoes photolytic cleavage under UV light (λ = 254 nm), forming quinone intermediates .

  • Thermal stability : Decomposition occurs above 200°C, releasing CO₂ and acetamide .

Scientific Research Applications

Introduction to Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate

This compound is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound features a complex structure that allows it to interact with biological systems, making it a candidate for therapeutic applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in cancer treatment. Its structural similarity to known anticancer agents suggests that it may inhibit tumor growth by interfering with specific cellular pathways.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that the compound may act as an effective anticancer agent through apoptosis induction.

Antioxidant Properties

Due to the presence of the hydroxyphenyl group, this compound may exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

Research Findings

In vitro assays demonstrated that the compound scavenges free radicals effectively, indicating its potential use as a dietary supplement or pharmaceutical agent aimed at reducing oxidative damage.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic disorders.

Example of Enzyme Targeting

Preliminary studies have shown that this compound can inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound has yielded promising results, suggesting it could be beneficial in treating inflammatory diseases.

Experimental Evidence

Animal models of inflammation treated with this compound showed reduced markers of inflammation, indicating its potential application in developing anti-inflammatory therapies.

Comprehensive Data Table

Application AreaFindingsReferences
Medicinal ChemistrySignificant cytotoxicity against cancer cell lines
Antioxidant ActivityEffective free radical scavenger
Enzyme InhibitionInhibits acetylcholinesterase
Anti-inflammatoryReduced inflammation markers in animal models

Mechanism of Action

The mechanism by which Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substitutions on the Acyl Group

Halogenated Benzoyl Derivatives
Compounds such as N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Line 25) and N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Line 26) replace the acetamido group with halogenated benzoyl moieties. These substitutions introduce electronegative atoms, which may alter binding affinity to targets like opioid receptors (e.g., δOR, κOR) by modulating electronic effects or steric interactions .

Key Differences

  • Bioactivity : Halogenated analogs may exhibit enhanced metabolic stability due to reduced oxidative susceptibility compared to the acetamido group.
  • Solubility : The polar acetamido group in the target compound could improve aqueous solubility relative to hydrophobic halobenzoyl derivatives.

Ester Group Modifications

Long-Chain Alkyl Esters Hexadecyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate () replaces the methyl ester with a hexadecyl chain. This modification drastically increases lipophilicity, making the compound suitable for topical applications (e.g., cosmetics) due to enhanced skin penetration .

Impurity Profiles
Impurities like Articaine Isopropyl Ester Hydrochloride () highlight the impact of ester variations on pharmacokinetics. Methyl esters are typically more prone to enzymatic hydrolysis than bulkier isopropyl or ethyl esters, affecting half-life .

Amino Acid Backbone and Terminal Modifications

Coumarin-Linked Analogs The compound 3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid () incorporates a coumarin-derived fluorophore. This modification enables fluorescence-based tracking in biological systems, a feature absent in the target compound .

Antimicrobial Derivatives
Compounds like (2S,3R)-oxaline () and emodin (, Line 5) share the 4-hydroxyphenyl group but differ in backbone rigidity. The target compound’s flexible peptide-like chain may reduce antimicrobial potency compared to polycyclic emodin, which intercalates into bacterial DNA .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Evidence Source
Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate ~492* Acetamido, 4-hydroxyphenyl Moderate lipophilicity, peptidic
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester ~448 4-fluorobenzoyl Enhanced metabolic stability
Hexadecyl ester analog ~665 C16 alkyl chain High skin permeability
Coumarin-linked derivative ~665 Coumarin fluorophore Fluorescent tracking

*Estimated based on analogs in and .

Q & A

Basic: What synthetic strategies are reported for preparing derivatives of methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate?

Methodological Answer:
The compound can be synthesized via peptide coupling or esterification reactions. For example, describes a similar synthesis using (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate as a starting material, coupled with allyloxy-substituted aryl groups under mild conditions (e.g., DCM:MeOH solvent system). Key steps include:

  • Protection of the amine and hydroxyl groups.
  • Activation of the carboxyl group using agents like DCC or HOBt.
  • Purification via column chromatography (Rf: 0.45 in DCM:MeOH 9:1) .
    highlights the use of N-(α-bromoacyl)-α-amino ester intermediates for introducing halogenated side chains, which may require controlled temperature (0–5°C) to prevent racemization .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical purity in analogous compounds?

Methodological Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF minimizes side reactions .
  • Catalysis : Use of DMAP or pyridine to accelerate esterification .
  • Temperature control : Low temperatures (−20°C to 0°C) reduce epimerization in chiral centers .
  • Monitoring : Real-time HPLC (as in ) with retention time ~0.65 minutes (SQD-TFA05 method) ensures intermediate purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H and 13C NMR identify backbone connectivity and substituents. For example, reports δ 7.2–7.4 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) in related triazolylpropanoates .
  • LCMS : Confirms molecular weight (e.g., m/z 414 [M+H]+ in ) .
  • IR : Detects amide I bands (~1650 cm⁻¹) and ester C=O stretches (~1740 cm⁻¹) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities?

Methodological Answer:

  • Crystal growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .
  • SHELX refinement : SHELXL refines positional and thermal parameters using high-resolution data. For example, notes that SHELXTL (Bruker AXS version) is robust for small-molecule refinement, particularly for handling twinned data or high-resolution macromolecular crystals .
  • Validation : R-factor convergence (<5%) and residual electron density maps confirm correctness .

Basic: What HPLC/LCMS methods are suitable for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with gradient elution (e.g., 0.1% TFA in H2O/MeCN). recommends a retention time of 0.65 minutes under SQD-TFA05 conditions .
  • LCMS : Electrospray ionization (ESI+) detects [M+H]+ ions. Calibrate with standards (e.g., lists impurities with defined retention profiles) .

Advanced: How can impurity profiling be conducted using reference standards?

Methodological Answer:

  • Reference standards : Use EP-certified impurities (e.g., lists propanoic acid derivatives as common byproducts) .
  • Spiking experiments : Compare retention times and mass spectra of synthesized compounds with standards.
Impurity CAS No. Molecular Formula
(2RS)-2-(4-Methylphenyl)propanoic acid938-94-3C10H12O2
3-[4-(2-Methylpropyl)phenyl]propanoic acid65322-85-2C13H18O2

Basic: What in vitro assays evaluate the bioactivity of similar compounds?

Methodological Answer:

  • Antiproliferative assays : uses MTT assays on cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition : Fluorescent probes (e.g., APF/HPF in ) detect ROS modulation by hydroxyphenyl derivatives .

Advanced: How do computational models (e.g., OSIRIS) compare with experimental toxicity data?

Methodological Answer:

  • OSIRIS Prediction : used OSIRIS to predict non-mutagenic/non-tumorigenic properties of bromoacyl derivatives, which correlated with in vitro cytotoxicity assays .
  • Validation : Compare computational logP values with experimental HPLC-derived hydrophobicity indices .

Advanced: How to address contradictions in spectroscopic data or synthetic yields?

Methodological Answer:

  • Data reconciliation : Re-examine NMR coupling constants (e.g., J-values for diastereomers) or repeat reactions under inert atmosphere to exclude oxidation .
  • Yield optimization : If yields drop below 90% (as in ), consider alternative protecting groups (e.g., Fmoc instead of Boc) or microwave-assisted synthesis .

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